1,1-Diethoxycyclohexane chemical properties and structure
1,1-Diethoxycyclohexane chemical properties and structure
An In-depth Technical Guide to 1,1-Diethoxycyclohexane: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1,1-diethoxycyclohexane. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the compound's physicochemical properties, structural information, synthesis methods, and chemical reactivity. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed experimental methodologies and safety information are also included.
Chemical Structure and Identification
1,1-Diethoxycyclohexane, also known as cyclohexanone (B45756) diethyl ketal, is an organic compound classified as a diethyl acetal (B89532) of cyclohexanone.[1] Its structure features a cyclohexane (B81311) ring with two ethoxy groups attached to the same carbon atom.[1]
Key Identifiers:
-
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N[1]
-
Synonyms: Cyclohexanone diethyl ketal, Cyclohexanone diethyl acetal, Cyclohexane, 1,1-diethoxy-[2]
Caption: 2D structure of 1,1-Diethoxycyclohexane.
Physicochemical Properties
1,1-Diethoxycyclohexane is a colorless to pale yellow, clear liquid.[1][2] It possesses a fruity, liquor, rum, tobacco, and woody aroma.[2]
| Property | Value | Reference(s) |
| Molecular Weight | 172.26 g/mol | [1][2][3] |
| Density | 0.908 - 0.921 g/mL at 20-25°C | [2][4][5] |
| Boiling Point | 76-78 °C at 20 mmHg | [3][4][5] |
| Flash Point | 140 °F (60 °C) | [4][5] |
| Refractive Index | 1.432 - 1.442 at 20°C | [2][3] |
| Solubility | Practically insoluble in water; soluble in ethanol (B145695) | [1][2] |
| Vapor Pressure | 0.341 mmHg at 25°C | [4][5] |
| XLogP3-AA | 2.4 | [1][2] |
Chemical Reactivity and Stability
The chemical behavior of 1,1-diethoxycyclohexane is characteristic of ethers and acetals.[1]
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Thermal Elimination: In the gas phase, it can undergo thermal elimination reactions to yield 1-ethoxycyclohexene (B74910) and ethanol.[1][5]
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Hydrolysis: Under acidic conditions, it can be hydrolyzed to regenerate cyclohexanone and ethanol. This reversibility is key to its use as a protecting group.[1]
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Protecting Group: The acetal functional group serves as a protecting group for the carbonyl group of cyclohexanone. This allows for chemical modifications at other sites of a molecule under neutral or basic conditions, with the carbonyl group being restored later through acid-catalyzed hydrolysis.[1]
Caption: Synthesis of 1,1-Diethoxycyclohexane from cyclohexanone and ethanol.
Experimental Protocols
Synthesis of 1,1-Diethoxycyclohexane
The synthesis of 1,1-diethoxycyclohexane is typically achieved through the acid-catalyzed acetalization of cyclohexanone with ethanol.[1][6]
Materials:
-
Cyclohexanone
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (or another acid catalyst)[6][7]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (e.g., 0.1 mol).[6]
-
Add a three-fold molar excess of anhydrous ethanol.[6]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol%).[6]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is collected in the Dean-Stark trap.[6]
-
Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like TLC or GC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[6]
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), water, and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Purification: Filter off the drying agent and remove the excess ethanol and any extraction solvent using a rotary evaporator.[6]
-
Purify the crude product by distillation under reduced pressure to obtain pure 1,1-diethoxycyclohexane.[6]
Caption: General experimental workflow for the synthesis and purification.
Safety and Handling
Hazard Identification:
-
GHS Classification: H412: Harmful to aquatic life with long-lasting effects.[2][8]
-
The substance is reported as not meeting GHS hazard criteria in a significant number of notifications.[2]
-
May be irritating to the eyes, respiratory system, and skin.[4]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[8]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8]
References
- 1. Buy 1,1-Diethoxycyclohexane | 1670-47-9 [smolecule.com]
- 2. 1,1-Diethoxycyclohexane | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. Cyclohexane,1,1-diethoxy- | CAS#:1670-47-9 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. echemi.com [echemi.com]
